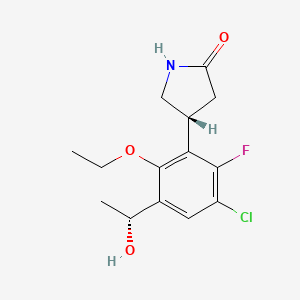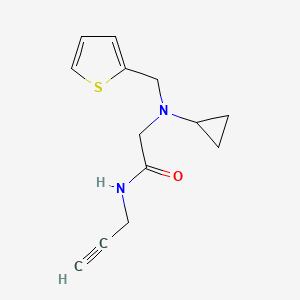
n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H14F3N3. It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group at position 4 and the isopentyl group at position 2 make this compound unique and potentially useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms the pyrimidine ring with the trifluoromethyl group attached. The isopentyl group is then introduced through further chemical modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the attached groups.
Substitution: The trifluoromethyl and isopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyrimidine: Lacks the isopentyl group, making it less hydrophobic.
n-Isopentylpyrimidine: Lacks the trifluoromethyl group, reducing its biological activity.
2-Amino-4-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern.
Uniqueness
n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the trifluoromethyl and isopentyl groups. This combination enhances its chemical stability, biological activity, and potential for various applications .
Eigenschaften
Molekularformel |
C10H14F3N3 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H14F3N3/c1-7(2)3-5-14-9-15-6-4-8(16-9)10(11,12)13/h4,6-7H,3,5H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
CJKDFLYPBKKWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=NC=CC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






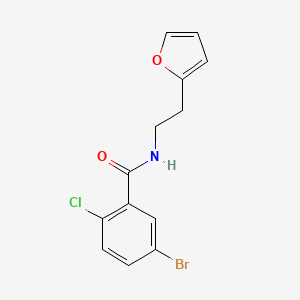
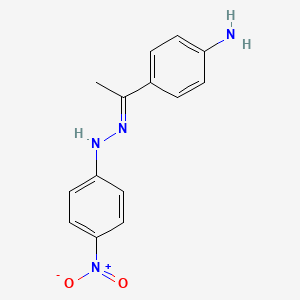
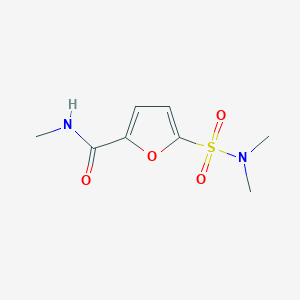
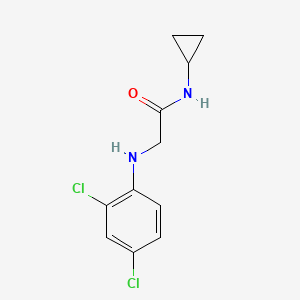

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

